molecular formula C21H29ClN4O B2541508 N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride CAS No. 2418630-06-3

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride

Cat. No.: B2541508
CAS No.: 2418630-06-3
M. Wt: 388.94
InChI Key: FCEUGKTUBSBULE-NUQSYYDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride” is a synthetic small-molecule compound characterized by a cyclobutane core substituted with an aminomethyl group and a phenyl ring. The cyclohexane moiety is functionalized with a pyrazole ring and a carboxamide group, while the hydrochloride salt enhances its solubility and stability.

Properties

IUPAC Name

N-[3-(aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O.ClH/c22-15-21(16-7-2-1-3-8-16)13-17(14-21)24-20(26)18-9-4-5-10-19(18)25-12-6-11-23-25;/h1-3,6-8,11-12,17-19H,4-5,9-10,13-15,22H2,(H,24,26);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEUGKTUBSBULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C(=O)NC2CC(C2)(CN)C3=CC=CC=C3)N4C=CC=N4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide;hydrochloride (CAS Number: 2460749-74-8) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H26ClN3OC_{20}H_{26}ClN_3O, with a molecular weight of approximately 359.9 g/mol. The compound features a cyclobutyl ring, an aminomethyl group, and a pyrazole moiety, which contribute to its biological activity.

PropertyValue
Molecular FormulaC20H26ClN3O
Molecular Weight359.9 g/mol
CAS Number2460749-74-8
IUPAC NameThis compound

Synthesis

The synthesis of N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide hydrochloride typically involves several steps:

  • Formation of the Cyclobutyl Ring : This can be achieved through cyclization reactions starting from suitable precursors.
  • Introduction of the Aminomethyl Group : This step often employs reductive amination techniques.
  • Construction of the Pyrazole Moiety : Pyrazole formation may involve cyclization reactions using appropriate reagents.
  • Hydrochloride Salt Formation : The final step involves treating the compound with hydrochloric acid to yield the hydrochloride salt.

In Vitro Studies

Research indicates that this compound exhibits significant biological activity, particularly in anti-inflammatory and analgesic pathways. For instance, studies have shown that derivatives of similar structural classes can inhibit key enzymes involved in inflammatory processes, such as COX and LOX pathways, leading to reduced prostaglandin synthesis .

Case Studies

  • Anti-inflammatory Effects : In a study involving animal models, compounds structurally related to N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide demonstrated promising anti-inflammatory effects, with significant reductions in edema and pain response .
  • Cancer Research : Another study highlighted the potential of this compound in targeting farnesyltransferase (FT), an enzyme implicated in cancer cell proliferation. The analogs showed IC50 values in the nanomolar range, suggesting potent inhibitory effects on tumor growth in vitro .

The biological activity of N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide is believed to stem from its ability to modulate various signaling pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory responses or cancer cell proliferation.
  • Receptor Interaction : It may also interact with specific receptors that mediate pain and inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis based on structural motifs and functional groups:

Table 1: Structural and Functional Group Comparison

Feature Target Compound Compound in
Core Structure Cyclobutane and cyclohexane hybrid Pyrazole ring with sulfanyl and aldehyde substituents
Key Substituents Aminomethyl, phenyl, pyrazole, carboxamide Chlorophenylsulfanyl, trifluoromethyl, chloro
Electron-Withdrawing Groups Pyrazole (moderate electron-withdrawing) Trifluoromethyl (strong electron-withdrawing)
Hydrophilicity Likely moderate (amide and hydrochloride salt) Low (sulfanyl and chloro groups dominate)
Potential Binding Interactions Hydrogen bonding (amide, aminomethyl), π-π stacking (phenyl, pyrazole) Sulfur-mediated interactions, halogen bonding (Cl)

Key Observations:

Solubility: The hydrochloride salt in the target compound likely improves aqueous solubility relative to the non-ionic, halogenated compound in .

Electron Effects : The trifluoromethyl group in ’s compound strongly withdraws electrons, possibly stabilizing negative charges in binding pockets. In contrast, the target compound’s pyrazole may balance electron distribution for moderate affinity .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2-pyrazol-1-ylcyclohexane-1-carboxamide hydrochloride?

  • Methodology :

  • Cyclobutane Formation : Utilize [2+2] photocycloaddition or strain-driven ring closure for the 3-phenylcyclobutyl core. Steric hindrance may require high-dilution conditions or microwave-assisted synthesis to improve yields .
  • Amidation : Couple the cyclobutylamine intermediate with 2-pyrazol-1-ylcyclohexane-1-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt). Purify via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .
  • Hydrochloride Salt Formation : Precipitate the free base with HCl gas in anhydrous ether, followed by recrystallization from ethanol/water .

Q. How can the compound’s structural integrity be validated?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm stereochemistry and regioselectivity using ¹H and ¹³C NMR. Key signals include cyclobutyl protons (δ 3.5–4.5 ppm) and pyrazole NH (δ 8.1–8.3 ppm) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry via single-crystal analysis. Similar bicyclic structures in and highlight the importance of crystallographic data for cyclobutane derivatives .
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS: [M+H]⁺ expected m/z ~470) and fragmentation patterns .

Q. What purity assessment methods are recommended for this compound?

  • HPLC : Use a C18 column with a water/acetonitrile gradient (0.1% TFA). Monitor at 254 nm; target purity ≥98% .
  • Elemental Analysis : Compare experimental C, H, N percentages with theoretical values (deviation <0.4%) .

Advanced Research Questions

Q. How can researchers address low yields in the cyclobutane ring formation step?

  • Optimization Strategies :

  • Steric Mitigation : Introduce bulky protecting groups (e.g., Boc) on the aminomethyl moiety to reduce steric clash during cyclization .
  • Catalytic Systems : Test transition-metal catalysts (e.g., Pd or Ru) for strained ring synthesis, as demonstrated in for analogous bicyclic systems .
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to identify intermediates and adjust reaction time/temperature .

Q. What in silico approaches predict the compound’s biological target interactions?

  • Computational Methods :

  • Molecular Docking : Screen against protein databases (e.g., PDB) using AutoDock Vina. Focus on binding pockets with hydrophobic residues (e.g., cyclohexane and phenyl motifs) .
  • MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bonding networks .
  • Pharmacophore Modeling : Align with known kinase inhibitors (e.g., pyrazole-containing drugs) to identify potential targets .

Q. How to resolve discrepancies in reported binding affinities across assays?

  • Validation Protocols :

  • Assay Standardization : Use Bradford protein quantification ( ) to ensure consistent target concentrations .
  • Orthogonal Techniques : Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) for binding thermodynamics. For example, SPR may overestimate affinity due to avidity effects in multivalent systems .
  • Control Experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Q. What strategies improve solubility and stability in pharmacological studies?

  • Formulation Approaches :

  • Co-Crystallization : Explore co-formers (e.g., succinic acid) to enhance aqueous solubility, as shown for pyrazole cocrystals in .
  • Lyophilization : Prepare lyophilized powders using trehalose or mannitol as stabilizers for long-term storage .
  • pH Profiling : Test stability across pH 2–8 (simulating GI tract conditions) using UV-Vis spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.